

Comprehensive Spectroscopic Guide: 3,4-Dichloro-3-buten-2-one[1]

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Compound of Interest

Compound Name: 3,4-Dichloro-3-buten-2-one

Cat. No.: B12002846

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Executive Summary & Molecular Architecture

3,4-Dichloro-3-buten-2-one (CAS: 91157-97-0 / 867382-21-6) is a highly functionalized

-unsaturated ketone.[1] It serves as a critical "push-pull" alkene building block, possessing electrophilic sites suitable for Michael additions and heterocycle formation (e.g., pyrazoles, isoxazoles).[1]

Structural Logic

The molecule consists of a methyl ketone core conjugated with a dichlorovinyl moiety. The presence of chlorine atoms at both the

(C3) and

(C4) positions imparts unique electronic properties:

- C3-Cl: Inductively withdraws electron density from the carbonyl, increasing electrophilicity.[1]
- C4-Cl: Modulates the reactivity of the double bond, making it susceptible to nucleophilic attack followed by elimination (addition-elimination mechanisms).[1]

Stereoisomerism: Due to the C3=C4 double bond, the compound exists as

and

isomers. The synthesis typically yields a mixture, though the

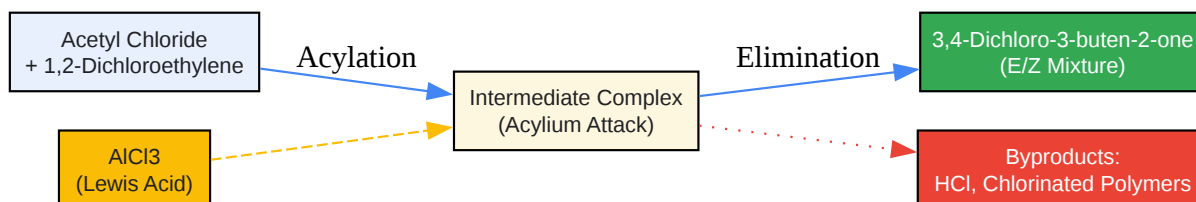
-isomer (chlorines cis or carbonyl/chlorine cis relationships) often predominates due to dipole minimization or steric factors during formation.

Property	Value
Molecular Formula	
Molecular Weight	138.98 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~62 °C (at 30 Torr)
Density	~1.29 g/cm ³

Synthesis & Sample Preparation

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The primary route involves the Friedel-Crafts acylation of 1,2-dichloroethylene.[1]

Synthesis Workflow (DOT Visualization)



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Caption: Friedel-Crafts acylation pathway yielding the target ketone.

Sample Preparation for Spectroscopy:

- Solvent: Deuterated Chloroform (

) is the standard solvent.

- Handling: The compound is a lachrymator and potential skin irritant. Preparation should occur in a fume hood.
- Stability: Samples should be analyzed immediately or stored at -20°C to prevent polymerization or isomerization.

Spectroscopic Profiling

A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the characteristic isotope pattern of a dichloro compound and

-cleavage of the ketone.

Key Fragmentation Pattern:

- Molecular Ion (M^+): Clusters at m/z 138, 140, 142.^[1]
 - Relative Intensity: ~9:6:1 (Standard isotope distribution).^[1]
- Base Peak (m/z 43): The acetyl cation [CH_3CO^+] is typically the most abundant ion, resulting from -cleavage adjacent to the carbonyl.
- Dichlorovinyl Cation (m/z 95/97/99): Formed by the loss of the acetyl group (CH_3CO^+).^[1]

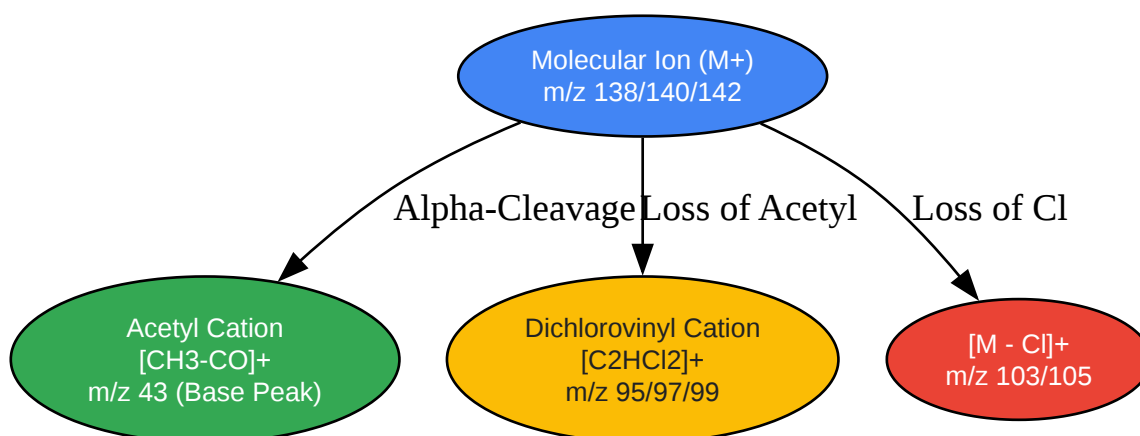
- Loss of Methyl (

123/125/127): Loss of

radical (

).[1]

Fragmentation Logic Diagram:



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Caption: Electron Impact (EI) fragmentation pathways highlighting the base peak and isotope clusters.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups.[2] The conjugation and halogen substitution shift the carbonyl band significantly compared to non-conjugated ketones.

Functional Group	Wavenumber ()	Intensity	Assignment / Causality
C=O Stretch	1685 - 1705	Strong	Conjugated ketone.[1] The -Cl exerts an inductive effect (shifting up), while conjugation shifts down.[1] Net result is slightly higher than typical enones (~1675).
C=C Stretch	1580 - 1600	Medium	Conjugated alkene stretch.[1]
C-H Stretch	3050 - 3100	Weak	Vinylic C-H stretch ().[1]
C-H Stretch	2900 - 3000	Weak	Methyl C-H stretch (saturated).[1]
C-Cl Stretch	700 - 800	Strong	Characteristic C-Cl fingerprint region.[1]

C. Nuclear Magnetic Resonance (NMR)

Proton NMR (

H NMR)

The spectrum is simple, characterized by a methyl singlet and a deshielded vinylic proton. The lack of coupling (singlets) often makes distinguishing isomers difficult without NOE (Nuclear Overhauser Effect) experiments, but chemical shifts provide clues.

- Solvent:

[3][4]

- Reference: TMS (0.00 ppm)

Signal	Shift (ppm)	Multiplicity	Integration	Assignment
H-a	2.45 - 2.55	Singlet (s)	3H	Methyl group (). ^[1] Typical range for methyl ketones.
H-b	7.60 - 7.90	Singlet (s)	1H	Vinylic proton (). ^[1] Highly deshielded by the geminal Cl and conjugation.

Note: If both E and Z isomers are present, two sets of singlets will be observed.^[1] The isomer with the vinylic proton cis to the carbonyl typically appears further downfield due to magnetic anisotropy.

Carbon-13 NMR (

C NMR)

Provides confirmation of the carbon skeleton and oxidation states.

Signal	Shift (ppm)	Type	Assignment
C-2	185 - 190	Quaternary	Carbonyl ().[1]
C-3	132 - 138	Quaternary	-Carbon ().[1] Shielded relative to C-2 but deshielded by Cl.
C-4	130 - 136	Methine (CH)	-Carbon ().[1]
C-1	26 - 30	Methyl ()	Methyl carbon.[1]

Applications in Drug Discovery

This compound acts as a dielectrophile. In drug development, it is used to synthesize heterocycles that serve as scaffolds for bioactive molecules.[1]

- Reaction with Hydrazines: Yields 4-chloropyrazoles.[1] The hydrazine nitrogen attacks the -carbon (Michael addition), followed by cyclization at the carbonyl and elimination of HCl.
- Reaction with Hydroxylamines: Yields isoxazoles.

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